molecular formula C7H14N2O3 B13505251 N,N-dimethyl-L-glutamine

N,N-dimethyl-L-glutamine

Cat. No.: B13505251
M. Wt: 174.20 g/mol
InChI Key: SMWQVIPJGSEJPA-YFKPBYRVSA-N
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Description

N,N-dimethyl-L-glutamine: is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the glutamine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-L-glutamine typically involves the methylation of L-glutamine. One common method is the reaction of L-glutamine with formaldehyde and formic acid, which results in the formation of this compound through a reductive amination process . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-L-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-L-glutamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N,N-dimethyl-L-glutamine exerts its effects involves its interaction with specific molecular targets and pathways. It is known to participate in nitrogen metabolism, where it acts as a substrate for enzymes such as glutamine synthetase and glutaminase. These interactions influence various cellular processes, including protein synthesis and energy production .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-L-glutamine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain applications where other derivatives may not be as effective .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2S)-2-amino-5-(dimethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-9(2)6(10)4-3-5(8)7(11)12/h5H,3-4,8H2,1-2H3,(H,11,12)/t5-/m0/s1

InChI Key

SMWQVIPJGSEJPA-YFKPBYRVSA-N

Isomeric SMILES

CN(C)C(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CN(C)C(=O)CCC(C(=O)O)N

Origin of Product

United States

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